4-メチルピペリジン-4-カルボン酸エチル

概要

説明

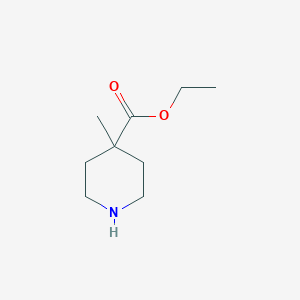

Ethyl 4-methylpiperidine-4-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry .

科学的研究の応用

Ethyl 4-methylpiperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: It is used in the production of agrochemicals and other industrial chemicals

作用機序

Target of Action

Ethyl 4-methylpiperidine-4-carboxylate primarily targets Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is known that the compound interacts with its targets, potentially influencing the production of nitric oxide

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 4-methylpiperidine-4-carboxylate are currently unknown. Given its targets, it is likely that the compound influences pathways involving nitric oxide signaling

Result of Action

Given its targets, it is plausible that the compound influences cellular processes involving nitric oxide signaling

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of ethyl 4-methylpiperidine-4-carboxylate is currently unavailable .

生化学分析

Biochemical Properties

It is known to be a key building block for piperazine-based CCR5 antagonists .

Cellular Effects

As a building block for CCR5 antagonists, it may indirectly influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the replacement of the ester function with an amino group provides a key building block for piperazine-based CCR5 antagonists .

Metabolic Pathways

As a building block for CCR5 antagonists, it may indirectly influence metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpiperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of ethyl 4-methylpiperidine-4-carboxylate often involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and suitable for large-scale production .

化学反応の分析

Types of Reactions

Ethyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

類似化合物との比較

Ethyl 4-methylpiperidine-4-carboxylate can be compared with other similar compounds such as:

- Ethyl 1-methylpiperidine-4-carboxylate

- Ethyl N-Boc-4-methylpiperidine-4-carboxylate

- Ethyl 4-methylpiperidine-2-carboxylate

These compounds share similar structural features but differ in their functional groups and reactivity. Ethyl 4-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

Ethyl 4-methylpiperidine-4-carboxylate is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

- Chemical Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 263.3354 g/mol

- Structure : The compound features a piperidine ring with a carboxylate group and an ethyl substituent, contributing to its biological activity.

Absorption and Distribution

Ethyl 4-methylpiperidine-4-carboxylate exhibits favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability (1.0)

- Blood-Brain Barrier Penetration : High probability (0.9577)

- P-glycoprotein Interaction : It acts as a substrate and shows moderate inhibition potential, indicating its ability to cross biological membranes effectively .

Biological Activity

The compound has been evaluated for various biological activities:

Ethyl 4-methylpiperidine-4-carboxylate appears to exert its biological effects through several mechanisms:

- Nitric Oxide Production : It may enhance the synthesis of nitric oxide (NO), a critical signaling molecule involved in inflammation and immune responses .

- Cytokine Modulation : The compound has been implicated in the modulation of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in the inflammatory response .

Study on Analgesic Activity

A study conducted on the analgesic properties of ethyl 4-methylpiperidine-4-carboxylate revealed that at a dosage of 20 mg/kg, it exhibited significant pain relief comparable to established analgesics. The study utilized both behavioral assays and biochemical markers to assess pain response in animal models.

| Compound | Dose (mg/kg) | Analgesic Effect | Reference |

|---|---|---|---|

| Ethyl 4-methylpiperidine-4-carboxylate | 20 | Moderate | |

| Piroxicam | 20 | Strong | |

| Meloxicam | 20 | Strong |

Cytotoxicity Study

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

特性

IUPAC Name |

ethyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXSWDQLJWHKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598365 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103039-88-9 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。